3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane
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Overview
Description
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane is an organic compound with the molecular formula C14H19ClO2 It is characterized by the presence of a benzyloxy group and a chloromethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane typically involves the reaction of benzyloxy compounds with chloromethylating agents under controlled conditions. One common method involves the use of benzyl alcohol and formaldehyde in the presence of hydrochloric acid to form the benzyloxy group, followed by chloromethylation using thionyl chloride or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or reagent in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane involves its interaction with molecular targets through its reactive functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzyl chloride: Similar structure but lacks the oxane ring.
Benzyl chloromethyl ether: Contains a chloromethyl group attached to a benzyl ether.
Chloromethyl oxirane: Contains a chloromethyl group attached to an oxirane ring.
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane is unique due to the presence of both benzyloxy and chloromethyl groups attached to an oxane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C14H19ClO2 |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C14H19ClO2/c15-10-14(7-4-8-16-11-14)12-17-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
XESDGVFEINLCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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